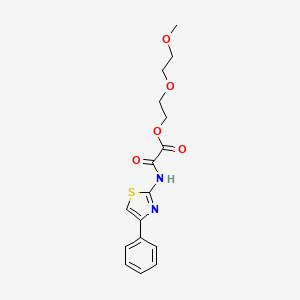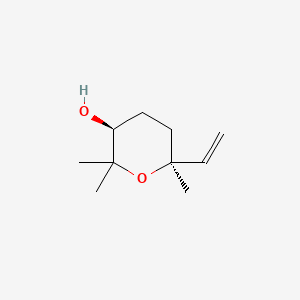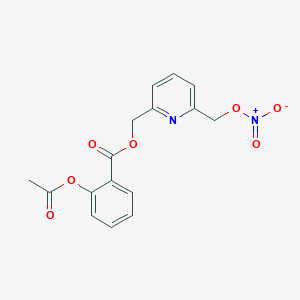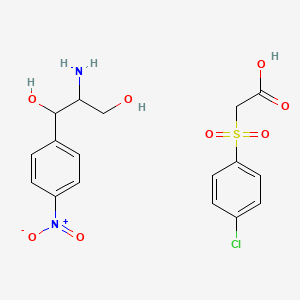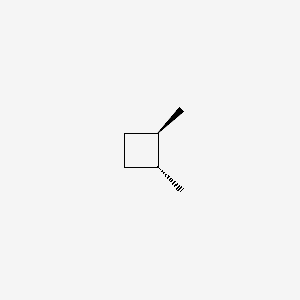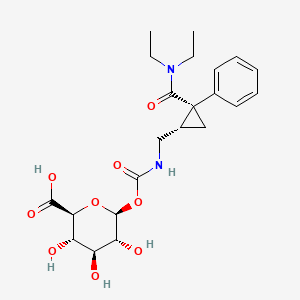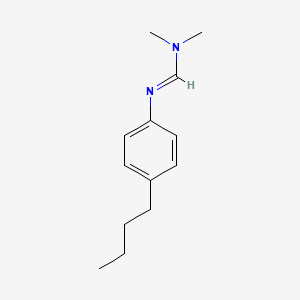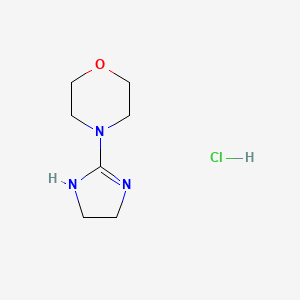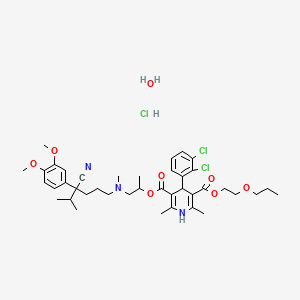
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-propoxyethyl ester, hydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-propoxyethyl ester, hydrochloride, hydrate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, cyano groups, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of the dichlorophenyl and dimethyl groups, and the attachment of the cyano and methoxyphenyl groups. Common reagents used in these reactions include pyridine derivatives, chlorinating agents, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substituting agents (e.g., alkyl halides). The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the nature of the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives and carboxylic acid esters with comparable structures and functional groups. Examples include:
- 3,5-Pyridinedicarboxylic acid derivatives with different substituents.
- Esters of 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of cyano and methoxyphenyl groups, along with the specific ester and hydrochloride forms, contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102336-20-9 |
|---|---|
Molekularformel |
C40H56Cl3N3O8 |
Molekulargewicht |
813.2 g/mol |
IUPAC-Name |
5-O-[1-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]propan-2-yl] 3-O-(2-propoxyethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C40H53Cl2N3O7.ClH.H2O/c1-10-19-50-20-21-51-38(46)34-27(5)44-28(6)35(36(34)30-13-11-14-31(41)37(30)42)39(47)52-26(4)23-45(7)18-12-17-40(24-43,25(2)3)29-15-16-32(48-8)33(22-29)49-9;;/h11,13-16,22,25-26,36,44H,10,12,17-21,23H2,1-9H3;1H;1H2 |
InChI-Schlüssel |
DIVIGTNOKFOIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC(C)CN(C)CCCC(C#N)(C3=CC(=C(C=C3)OC)OC)C(C)C)C)C.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



